molecular formula C18H27N3O B11799436 2-amino-N-[(3S)-1-benzylpiperidin-3-yl]-N-cyclopropylpropanamide

2-amino-N-[(3S)-1-benzylpiperidin-3-yl]-N-cyclopropylpropanamide

Cat. No.: B11799436
M. Wt: 301.4 g/mol
InChI Key: GVLDNPVFNOZPCG-JRZJBTRGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-N-[(3S)-1-benzylpiperidin-3-yl]-N-cyclopropylpropanamide is a compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-[(3S)-1-benzylpiperidin-3-yl]-N-cyclopropylpropanamide involves several steps. One common method includes the reaction of 1-benzylpiperidin-3-amine with cyclopropylcarbonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The use of microreactor technology can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-amino-N-[(3S)-1-benzylpiperidin-3-yl]-N-cyclopropylpropanamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-amino-N-[(3S)-1-benzylpiperidin-3-yl]-N-cyclopropylpropanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.

    Medicine: Investigated for its potential use in drug development, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-amino-N-[(3S)-1-benzylpiperidin-3-yl]-N-cyclopropylpropanamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, piperidine derivatives have been shown to interact with neurotransmitter receptors, influencing neurological pathways .

Properties

Molecular Formula

C18H27N3O

Molecular Weight

301.4 g/mol

IUPAC Name

2-amino-N-[(3S)-1-benzylpiperidin-3-yl]-N-cyclopropylpropanamide

InChI

InChI=1S/C18H27N3O/c1-14(19)18(22)21(16-9-10-16)17-8-5-11-20(13-17)12-15-6-3-2-4-7-15/h2-4,6-7,14,16-17H,5,8-13,19H2,1H3/t14?,17-/m0/s1

InChI Key

GVLDNPVFNOZPCG-JRZJBTRGSA-N

Isomeric SMILES

CC(C(=O)N([C@H]1CCCN(C1)CC2=CC=CC=C2)C3CC3)N

Canonical SMILES

CC(C(=O)N(C1CC1)C2CCCN(C2)CC3=CC=CC=C3)N

Origin of Product

United States

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